1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]
Overview
Description
1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] is a biochemical assay reagent commonly used in scientific research. It is known for its ability to form disulfide bonds, making it valuable in various biochemical and molecular biology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] typically involves the reaction of hexane-1,6-diamine with 3-(2-pyridyldithio)propionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods
In an industrial setting, the production of 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: It can be reduced to break disulfide bonds, reverting to its thiol form.
Substitution: The compound can participate in substitution reactions, where the pyridyldithio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Various nucleophiles can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfide-linked compounds, reduced thiol forms, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and other complex molecules.
Biology: Employed in protein modification and labeling studies.
Medicine: Utilized in drug development and delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through the formation and cleavage of disulfide bonds. This mechanism is crucial in various biochemical processes, including protein folding and stabilization. The molecular targets and pathways involved include thiol-containing proteins and enzymes, which interact with the pyridyldithio groups to form stable disulfide linkages .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-pyridyldithio)ethane: Similar in structure but with a shorter alkyl chain.
N,N’-Bis(2-pyridyldithio)butane: Similar in structure but with a different alkyl chain length.
N,N’-Bis(2-pyridyldithio)propane: Another similar compound with a different alkyl chain length.
Uniqueness
1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] is unique due to its specific alkyl chain length, which provides distinct properties in terms of flexibility and reactivity. This makes it particularly suitable for certain applications where other similar compounds may not perform as effectively .
Properties
IUPAC Name |
3-(pyridin-2-yldisulfanyl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S4/c27-19(11-17-29-31-21-9-3-7-15-25-21)23-13-5-1-2-6-14-24-20(28)12-18-30-32-22-10-4-8-16-26-22/h3-4,7-10,15-16H,1-2,5-6,11-14,17-18H2,(H,23,27)(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJMRAGUAKPKOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCCCCCNC(=O)CCSSC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394123 | |
Record name | 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359435-46-4 | |
Record name | N,N′-1,6-Hexanediylbis[3-(2-pyridinyldithio)propanamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359435-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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